1-Methylnaphthalene-d10

Overview

Description

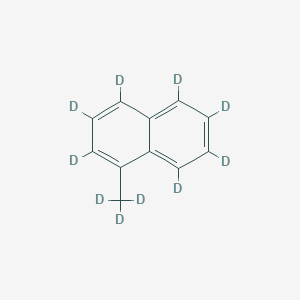

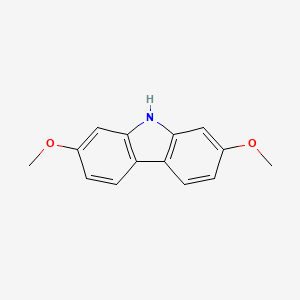

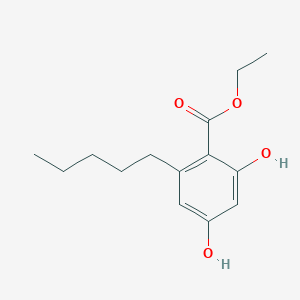

1-Methylnaphthalene-d10 is an organic compound with the formula C10D7CD3 . It is a colorless liquid and is a PAH derived from coal tar . It is also present in cigarette smoke, wood smoke, tar, and asphalt .

Synthesis Analysis

1-Methylnaphthalene-d10 is used as an important intermediate in organic synthesis . It is used as a starting material of surfactant, water reducer, dispersant, and drugs . Further, it is employed in the preparation of 1-methylnaphthalene-d10 using deuterium oxide, sodium deuteroxide .Molecular Structure Analysis

The molecular formula of 1-Methylnaphthalene-d10 is C10D7CD3 . The molecular weight is 152.26 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

1-Methylnaphthalene is known to form radical anion salts such as sodium 1-methylnaphthalene with alkali metals . Compared to its structural analog sodium naphthalene, sodium 1-methylnaphthalene is more soluble, which is useful for low-temperature reductions .Physical And Chemical Properties Analysis

1-Methylnaphthalene-d10 is a liquid with a density of 1.070 g/mL at 25 °C . It has a refractive index of n20/D 1.614 (lit.) and a boiling point of 240-243 °C (lit.) .Scientific Research Applications

Laser-Induced Fluorescence Tracer in IC Engines

1-Methylnaphthalene (1-MN) is extensively used as a laser-induced fluorescence (LIF) tracer for imaging mixture formation and temperature distributions in internal combustion (IC) engines. A study by Fendt et al. (2020) utilized supercontinuum laser absorption spectroscopy (SCLAS) to analyze the conversion of 1-MN in IC engines, highlighting its stability and potential biases due to tracer oxidation (Fendt et al., 2020).

Pyrolysis and Thermal Decomposition Analysis

Leininger et al. (2006) investigated the thermal decomposition of 1-Methylnaphthalene (1-MNa) in a batch reactor, providing insights into its conversion into various compounds under different conditions. This study is crucial for understanding the pyrolysis mechanisms of 1-MNa (Leininger et al., 2006).

Hydrogenation to Methyldecalins

A study by Demirel and Wiser (1996) presented the hydrogenation of 1-methylnaphthalene, achieving a high conversion rate to methyldecalins. This research provides significant insights into the chemical conversion processes of 1-methylnaphthalene (Demirel & Wiser, 1996).

Electronic Structure and Photoelectrical Properties

Gayathri (2018) conducted a study on 1,4-diacetoxy-2-methylnaphthalene, analyzing its structure and vibrations for applications in dye-sensitized solar cells (DSSC). This research underscores the potential photovoltaic applications of methylnaphthalene derivatives (Gayathri, 2018).

Oxidation Studies

Mati et al. (2007) examined the oxidation kinetics of 1-methylnaphthalene, using detailed chemical kinetic modeling to understand its behavior in combustion processes. Such studies are essential for optimizing combustion and reducing emissions (Mati et al., 2007).

Molecular Structure and Spectroscopic Analysis

Shailajha et al. (2014) explored the molecular structure of 1-methylnaphthalene using Fourier transform infrared (FT-IR) and Raman spectroscopy, contributing to a better understanding of its physical and chemical properties (Shailajha et al., 2014).

Mechanism of Action

Target of Action

1-Methylnaphthalene-d10 is a deuterated compound of 1-Methylnaphthalene It’s known that similar compounds interact with various enzymes and proteins within the cell .

Mode of Action

It’s known that similar compounds like 1-methylnaphthalene interact with their targets, causing changes at the molecular level .

Biochemical Pathways

1-Methylnaphthalene-d10 likely affects similar biochemical pathways as its non-deuterated counterpart, 1-Methylnaphthalene. For instance, 1-Methylnaphthalene is metabolized by two routes, one of which involves aromatic ring-hydroxylation

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted .

Result of Action

Similar compounds are known to cause changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Methylnaphthalene-d10. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,2,3,4,5,6,7-heptadeuterio-8-(trideuteriomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUYECUOLPXSFR-UZHHFJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480545 | |

| Record name | 1-Methylnaphthalene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylnaphthalene-d10 | |

CAS RN |

38072-94-5 | |

| Record name | 8-(Methyl-d3)naphthalene-1,2,3,4,5,6,7-d7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38072-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylnaphthalene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38072-94-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.5]decan-6-one](/img/structure/B1590301.png)

![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)